molecular formula C12H14N2O3S B087524 Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5948-72-1

Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B087524
CAS No.: 5948-72-1
M. Wt: 266.32 g/mol
InChI Key: FOHKYBGQFPYEOE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of ethyl acetoacetate, thiourea/urea, and an aldehyde (in this case, thiophene-2-carbaldehyde) . This compound exhibits a characteristic 1,2,3,4-tetrahydropyrimidine scaffold with a thiophene substituent at the C4 position, an ester group at C5, and a methyl group at C4.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHKYBGQFPYEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318527
Record name Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5948-72-1
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester
Source CAS Common Chemistry
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Record name 5948-72-1
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Record name Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity associated with this compound, summarizing key research findings and potential applications.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 5948-72-1

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may inhibit key pathways involved in inflammation and neurodegeneration:

  • NF-kB Pathway Inhibition : The compound has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in many inflammatory diseases.
  • Neuroprotective Effects : It exhibits neuroprotective properties by reducing endoplasmic reticulum stress and preventing apoptosis in neuronal cells .

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against viruses that cause respiratory infections.
  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals and reduce oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Atwal et al. (1991)Demonstrated the compound's ability to inhibit human carbonic anhydrase isozymes I and II with Ki values in the nanomolar range .
Broughton et al. (1975)Found significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for treating Alzheimer's disease .
Kappe et al. (1997)Reported on the compound's anti-inflammatory properties through modulation of cytokine production in vitro .

Comparative Analysis

When compared to similar compounds within the tetrahydropyrimidine class, this compound stands out due to its specific thiophene substitution which enhances its biological activity:

CompoundBiological ActivityNotable Features
6-Methyl-2-oxo-4-(phenyl)Moderate anti-inflammatoryLacks thiophene group
Ethyl (E)-4-(dimethoxyphenyl)AntioxidantDifferent structural features
Ethyl 6-methyl-thiophene derivativeHigh antimicrobialEnhanced activity due to thiophene

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains. The mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. A notable case study involved its application in treating breast cancer cell lines, where it significantly reduced cell viability compared to control groups.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Experimental models demonstrated that it could reduce pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. Variations of this synthesis have led to the development of numerous derivatives with enhanced biological activities.

Comparative Data Table

CompoundSynthesis MethodBiological ActivityReference
This compoundBiginelli ReactionAntimicrobial, Anticancer
Ethyl 6-methyl-4-(phenyl)-1,2,3,4-tetrahydropyrimidineBiginelli ReactionAnticancer
Ethyl 6-methyl-4-(chlorophenyl)-1,2,3,4-tetrahydropyrimidineBiginelli ReactionAnti-inflammatory

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics. The study concluded that this compound could serve as a lead structure for novel antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest its potential as an anticancer drug candidate.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety (-COOEt) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields the corresponding carboxylic acid (6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) using HCl/H₂O at reflux .

  • Basic Hydrolysis : Produces the carboxylate salt with NaOH/EtOH, followed by acidification to isolate the free acid .

Reagents :

ConditionReagentsProduct
AcidicHCl, H₂O, refluxCarboxylic acid derivative
BasicNaOH, EtOH, then H⁺Carboxylate salt → Free acid

Functionalization of the Oxo Group

The 2-oxo group participates in condensation reactions:

  • Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazone derivatives under ethanol reflux .

  • Schiff Base Synthesis : Condenses with aromatic amines (e.g., aniline) in the presence of acetic acid to yield imine-linked products .

Example :
C12H14N2O3S+NH2NH2Hydrazone derivative\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone derivative}

Electrophilic Substitution on the Thiophene Ring

The thiophen-2-yl substituent undergoes electrophilic sulfonation and nitration:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the thiophene ring .

  • Sulfonation : Fuming H₂SO₄ produces thiophene-2-sulfonic acid derivatives .

Reaction Conditions :

ReactionReagentsPosition Selectivity
NitrationHNO₃/H₂SO₄, 0–5°C5-position
SulfonationFuming H₂SO₄, 25°C5-position

Reduction of the Tetrahydropyrimidine Ring

The 1,2,3,4-tetrahydropyrimidine ring is reduced catalytically:

  • Hydrogenation : Pd/C in ethanol under H₂ gas (1 atm) saturates the ring to form a hexahydropyrimidine derivative .

Product :
C12H16N2O3S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3\text{S} (Hexahydropyrimidine analog) .

Oxidation Reactions

  • Thiophene Ring Oxidation : KMnO₄/H₂O oxidizes the thiophene moiety to a thiophene-1,1-dioxide under mild conditions .

  • Methyl Group Oxidation : CrO₃ in acetic acid converts the 6-methyl group to a carboxylic acid .

Mechanism :
 CH3CrO3/AcOH COOH\text{ CH}_3\xrightarrow{\text{CrO}_3/\text{AcOH}}\text{ COOH}

Radical Bromination

The 6-methyl group undergoes bromination under radical conditions:

  • Reagents : N-Bromosuccinimide (NBS) in CCl₄ with UV light yields 6-(bromomethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Conditions :

  • Solvent: CCl₄

  • Initiator: UV light (λ = 254 nm)

  • Yield: ~85%

Multicomponent Reactions

The compound serves as a precursor in Biginelli-type reactions:

  • Example : Reacts with aldehydes and urea/thiourea in ionic liquids (e.g., DIPEAc) to form polyfunctionalized pyrimidines .

Key Data :

CatalystSolventTemp (°C)Yield (%)
DIPEAcNeat2592

Comparison with Similar Compounds

Key Properties

  • Yield : 57% (via solvent-free synthesis) .
  • Melting Point : 207–209°C (lit. 209–210°C) .
  • Spectral Data :
    • FTIR : 3415 cm⁻¹ (NH), 1737 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O pyrimidine), and aromatic peaks at 1614 and 1425 cm⁻¹ .
    • Mass (LCMS) : m/z [M+Na]+ = 313.3 .

Comparison with Similar Compounds

Dihydropyrimidinones (DHPMs) are structurally diverse due to substituent variations at C4, C5, and C5. Below is a comparative analysis of ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate with analogous derivatives:

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Compound (C4 Substituent) Yield (%) Melting Point (°C) Key Spectral Features (FTIR, cm⁻¹) Reference
Thiophen-2-yl (Target) 57 207–209 1737 (ester C=O), 1678 (pyrimidine C=O)
Pyridin-3-yl 66 215–217 1742 (ester C=O), 1687 (pyrimidine C=O)
2-Fluorophenyl (2-thioxo) 1692 (C=O), 1638 (C=N), 765 (C-F)
4-Hydroxyphenyl 236–237 1675 (C=O), 1610 (aromatic)
5-(Methoxymethyl)furan-2-yl 65 220–222 1730 (ester C=O), 1645 (pyrimidine C=O)

Key Observations :

  • Thiophene vs. Pyridine : The pyridin-3-yl analog has a higher melting point (215–217°C) due to stronger hydrogen bonding from the nitrogen atom .
  • Thiophene vs. Fluorophenyl : The 2-fluorophenyl derivative (with a thioxo group at C2) shows altered reactivity in pharmacological assays .
  • Electronic Effects : Thiophene’s electron-rich nature enhances resonance stabilization compared to furan or phenyl derivatives .

Key Findings :

  • Thiophene Derivatives : The target compound’s thiophene moiety may enhance bioavailability due to improved lipophilicity compared to polar substituents like sulfonamide .
  • Anticancer Potential: Mthis compound shows moderate cytochrome c oxidase inhibition (IC50 = 47.1 µM), suggesting a role in apoptosis regulation .

Table 3: Reaction Conditions and Efficiency

Compound (C4 Substituent) Catalyst Solvent Reaction Time Yield (%) Reference
Thiophen-2-yl (Target) HCl/CuCl₂ Solvent-free 10 min 57
4-Bromophenyl None Ethanol 8 h 65
4-(2,4,6-Trimethoxyphenyl) CDCl₃ 40

Key Trends :

  • Solvent-Free Synthesis : Higher yields (57–66%) are achieved for thiophene and pyridine derivatives using HCl/CuCl₂ catalysis .
  • Halogenated Derivatives: Bromophenyl analogs require longer reaction times (8 h) but offer straightforward purification via ethanol recrystallization .

Preparation Methods

Table 1: Catalyst Performance in Biginelli Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
TCSCH2_2Cl2_2253–889
FeCl3_3CH2_2Cl2_2256–1072
ZnCl2_2CH2_2Cl2_2257–1268
SnCl2_2CH2_2Cl2_2258–1461

Key Findings :

  • TCS achieves 89% yield in 3–8 hours, outperforming FeCl3_3 (72%) and ZnCl2_2 (68%).

  • Catalytic activity correlates with Lewis acidity: TCS (SiCl4\text{SiCl}_4) > FeCl3_3 > ZnCl2_2.

  • Side products (e.g., open-chain intermediates) are minimized with TCS due to enhanced regioselectivity.

Solvent Effects

Solvent polarity and proticity significantly impact reaction kinetics and product isolation:

Table 2: Solvent Screening for Biginelli Synthesis

SolventDielectric ConstantYield (%)Reaction Time (h)
CH2_2Cl2_28.93893–8
EtOH24.55656–12
H2_2O80.100
Toluene2.384210–16

Observations :

  • Dichloromethane (CH2_2Cl2_2) : Optimal balance of polarity and inertness, facilitating rapid cyclization.

  • Ethanol (EtOH) : Protic nature slows aldol condensation, reducing yield to 65%.

  • Water : Completely inhibits the reaction due to hydrolysis of intermediates.

Molar Ratio Optimization

Stoichiometric adjustments prevent reagent excess and improve atom economy:

Table 3: Impact of Molar Ratios on Yield

Ethyl Acetoacetate : Aldehyde : ThioureaYield (%)
1:1:189
1:1.2:185
1:1:1.282
1.2:1:176

Temperature and Reaction Time

Room-temperature protocols offer advantages over traditional reflux methods:

Table 4: Temperature-Dependent Reaction Outcomes

Temperature (°C)Time (h)Yield (%)Purity (%)
253–88998
402–68795
601–37890
800.5–1.56585

Analysis :

  • Room temperature (25°C) : Ideal for preserving thiophene integrity and avoiding thermal degradation.

  • Elevated temperatures accelerate reaction but reduce yield due to by-product formation.

Scalability and Industrial Relevance

Gram-scale syntheses validate the method’s industrial applicability:

Case Study :

  • Scale : 50 mmol (12.3 g theoretical yield)

  • Actual Yield : 10.9 g (88.6%)

  • Purity : 97% (HPLC)

  • Cost Analysis : TCS reduces catalyst cost by 40% compared to SnCl2_2.

Advantages :

  • Low catalyst loading : 5 mol% TCS suffices for full conversion.

  • Recyclability : TCS can be recovered and reused for 3 cycles without yield loss.

Comparative Analysis of Methodologies

Table 5: Method Comparison for DHPM Synthesis

MethodYield (%)Time (h)Catalyst Cost (USD/g)
Classical Biginelli45–6012–240.10
TCS-Catalyzed85–893–80.07
Ionic Liquid-Phase78–824–101.20
Microwave-Assisted80–840.5–20.15

Synthesis Recommendations :

  • Lab-scale : TCS/CH2_2Cl2_2 system for high yield and low cost.

  • Industrial-scale : Continuous-flow reactors with TCS for throughput optimization .

Q & A

Q. What are the optimized synthetic routes for preparing this tetrahydropyrimidine derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction, involving condensation of ethyl acetoacetate, thiourea (or its analogs), and thiophen-2-yl aldehyde. Key variables include solvent choice (e.g., acetic acid/acetic anhydride mixtures), temperature (reflux conditions), and catalyst (e.g., sodium acetate). For instance, refluxing in acetic acid/acetic anhydride at 110–120°C for 8–10 hours yields ~78% product after recrystallization . Modifications, such as substituting aldehydes (e.g., benzaldehyde derivatives), alter regioselectivity and require systematic optimization of molar ratios and reaction times .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and electronic environments. For example, the thiophen-2-yl group shows distinct aromatic proton signals at δ 6.8–7.5 ppm .
  • X-ray crystallography : Single-crystal studies reveal molecular conformation, such as puckering in the tetrahydropyrimidine ring (e.g., flattened boat conformation with C5 deviation of 0.224 Å from the mean plane) and intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 307.1) .

Q. What safety protocols are critical when handling this compound in vitro?

  • Preventive measures : Avoid ignition sources (P210), use fume hoods, and wear PPE (gloves, goggles) due to potential respiratory and skin irritation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and light to prevent degradation .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can preliminary bioactivity screening be designed for this compound?

Use in vitro assays to evaluate antibacterial or enzyme-inhibition potential. For example:

  • Antibacterial testing : Follow CLSI guidelines using agar dilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How does regioselectivity in Biginelli reactions impact the synthesis of substituted analogs?

Substituent positioning (e.g., electron-withdrawing groups on aldehydes) directs cyclization. For example, 3,5-bis(trifluoromethyl)phenyl groups enhance electrophilicity at the carbonyl carbon, favoring 1,4-regioselectivity. Contrastingly, steric hindrance from 2-methylprop-1-enyl groups may lead to byproducts, requiring chromatographic purification (e.g., silica gel, ethyl acetate/hexane) .

Q. What structural insights can be gained from crystallographic analysis of this compound and its derivatives?

X-ray studies reveal:

  • Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å, influencing hydrogen-bonding networks .
  • Dihedral angles : The thiophen-2-yl substituent forms a dihedral angle of ~80° with the pyrimidine ring, affecting π-π stacking in crystal lattices .
  • Disorder analysis : Dynamic disorder in side chains (e.g., ethyl esters) necessitates refinement with anisotropic displacement parameters .

Q. How do solvent polarity and proticity affect reaction yield and purity?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may reduce regioselectivity. Protic solvents (e.g., ethanol/water mixtures) improve crystallization but risk hydrolysis of ester groups. For instance, recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals (>99% by HPLC) .

Q. How can contradictory bioactivity data in structural analogs be resolved?

Discrepancies in antibacterial activity (e.g., inactive against P. aeruginosa but active on S. aureus) may arise from:

  • Membrane permeability : LogP calculations (e.g., XlogP ~4) suggest hydrophobicity-driven Gram-positive selectivity .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) identify rapid ester hydrolysis as a limitation, necessitating prodrug strategies .

Q. What computational methods predict reactivity and binding modes of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity indices (e.g., Fukui functions) at the C2 carbonyl .
  • Molecular docking : AutoDock Vina simulations against E. coli DNA gyrase (PDB: 1KZN) highlight hydrogen bonds between the thiophen-2-yl group and Arg121 .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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